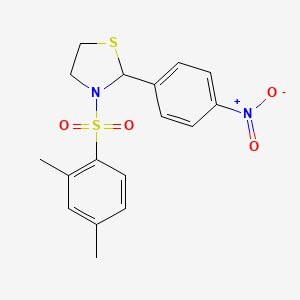

3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine

Description

3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is a thiazolidine derivative characterized by a sulfonyl group attached to a 2,4-dimethylphenyl ring and a 4-nitrophenyl substituent on the thiazolidine core. The electron-withdrawing nitro group on the phenyl ring and the sterically hindered 2,4-dimethylphenyl sulfonyl group distinguish this compound from analogs, influencing its physicochemical properties and reactivity .

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-12-3-8-16(13(2)11-12)25(22,23)18-9-10-24-17(18)14-4-6-15(7-5-14)19(20)21/h3-8,11,17H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWKYWCBXGEOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thiol with an amine in the presence of a base to form the thiazolidine ring.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiazolidine intermediate with a sulfonyl chloride derivative of 2,4-dimethylphenyl.

Attachment of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The nitrophenyl group can participate in redox reactions, potentially generating reactive oxygen species that can affect cellular processes. The thiazolidine ring may also interact with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural differences among thiazolidine derivatives lie in the substituents on the sulfonyl and phenyl groups. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazolidine Derivatives

*Calculated molecular weight based on formula; exact value may vary.

Physicochemical and Spectral Properties

- Nitro Group Effects: The target compound’s 4-nitrophenyl group contributes strong electron-withdrawing effects, evident in IR via asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) NO₂ stretches.

- Sulfonyl Group Variations : The 2,4-dimethylphenyl sulfonyl group in the target compound introduces steric hindrance compared to smaller substituents (e.g., 4-methylphenyl in ). This may reduce solubility in polar solvents.

- Halogenated Analogs : The 4-bromo () and 3,4-dichloro () derivatives exhibit lower solubility due to halogen hydrophobicity but may show enhanced reactivity in cross-coupling reactions .

Biological Activity

The compound 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including case studies, structure-activity relationships (SAR), and biological evaluations.

Chemical Structure and Properties

The molecular formula of 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is . The compound features a thiazolidine core substituted with a sulfonyl group and nitrophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds related to thiazolidines have shown potent activity against various strains of bacteria and fungi. In particular:

- Minimum Inhibitory Concentration (MIC) values for thiazole derivatives have been reported as low as 2 µg/mL against Staphylococcus aureus and Enterococcus faecium, indicating strong antibacterial potential .

- A study focusing on similar thiazole compounds revealed broad-spectrum antifungal activity against drug-resistant Candida strains .

Anticancer Activity

Thiazolidine derivatives have also been explored for their anticancer properties:

- Compounds with structural similarities to 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine demonstrated cytotoxic effects in various cancer cell lines. The presence of electron-donating groups such as methyl at specific positions on the phenyl ring has been correlated with increased activity .

- For example, an analogue with a similar thiazole structure showed IC50 values less than that of doxorubicin in cell lines like HT29 and Jurkat, suggesting promising anticancer activity .

Case Studies

- Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against Gram-positive bacteria. The results indicated that modifications to the phenyl substituents significantly impacted antimicrobial efficacy, with certain compounds achieving MIC values below 10 µg/mL against resistant strains .

- Anticancer Evaluation : In vitro studies involving thiazolidine derivatives highlighted their ability to induce apoptosis in cancer cells. Compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapy agents, suggesting a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine can be understood through SAR analysis:

| Substituent | Effect on Activity |

|---|---|

| Methyl groups | Increase antimicrobial and anticancer activity |

| Nitro group | Enhances electron affinity, improving interactions with biological targets |

| Sulfonyl group | Contributes to solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.